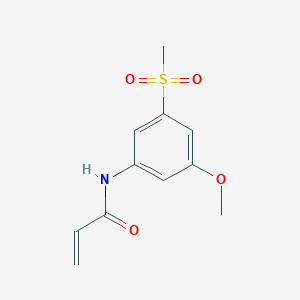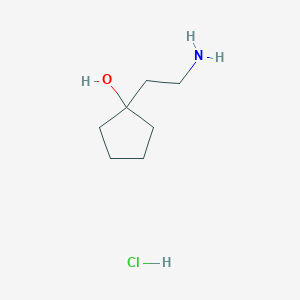![molecular formula C6H7N3O2 B2540431 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one CAS No. 1241704-11-9](/img/structure/B2540431.png)
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one, is a derivative of the 1,4-dihydropyridine (DHP) class, which is known for its biological activity, particularly as calcium channel blockers. These compounds have been extensively studied due to their therapeutic potential, especially in cardiovascular diseases such as hypertension .
Synthesis Analysis
The synthesis of DHP derivatives often involves modifications at the 3- and 5-positions of the dihydropyridine ring to enhance their pharmacological properties. For instance, the introduction of N,N-dialkylaminoalkoxycarbonyl groups at these positions has been shown to result in compounds with remarkably prolonged antihypertensive effects . Similarly, the incorporation of nitroxy-alkoxycarbonyl groups has been explored, with the structure-activity relationships indicating a significant impact on the potency and duration of the antihypertensive activity . The synthesis of related pyrrolidine derivatives has also been reported, demonstrating the versatility of approaches in generating structurally diverse analogs .
Molecular Structure Analysis
The molecular structure of DHP derivatives is crucial for their biological activity. The stereochemistry and the nature of substituents can greatly influence the binding affinity and selectivity towards calcium channels. For example, the synthesis of enantiomerically pure pyrrolidine derivatives highlights the importance of stereochemistry in the biological activity of these compounds . Additionally, the study of molecular and crystal structures of related fluorinated compounds provides insights into the conformational preferences and potential interactions with biological targets .
Chemical Reactions Analysis
DHP derivatives undergo various chemical reactions that are essential for their functionalization. The aminomethylation of pyridines, for instance, is directed primarily to specific positions on the pyridine ring, which is a key step in the synthesis of amino and hydroxymethyl derivatives . The reactivity of these compounds can be further manipulated through the formation of complexes with other molecules such as dioxane and pyridine, which can influence their chemical properties and potential as pharmaceutical agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of DHP derivatives are influenced by their molecular structure. The introduction of different substituents can affect the lipophilicity, solubility, and stability of these compounds, which in turn can impact their pharmacokinetic and pharmacodynamic profiles. For example, the use of ionic liquids as catalysts in the synthesis of DHP derivatives can lead to greener and more efficient synthetic routes, potentially improving the physical properties of the final compounds . The detailed analysis of spectral data, including 1H NMR, 13C NMR, and HRMS, is essential for the structural elucidation and confirmation of these compounds .
Scientific Research Applications
Synthetic Organic Chemistry and Drug Design
Compounds like 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one serve as essential skeletons in many drugs, showcasing their critical role in synthetic organic chemistry due to their presence in biological applications. The adaptability of these compounds allows for innovative pathways in the synthesis of complex organic compounds, where atom economy reactions stand out for their efficiency and environmental friendliness. This makes them valuable starting materials for synthesizing bioactive 1,4-dihydropyridines, often prepared through Hantzsch Condensation reactions, highlighting their potential in designing more biologically active compounds by comparing their SAR activity (H. S. Sohal, 2021).
Corrosion Inhibition
Quinoline derivatives, which can be structurally related to this compound, show considerable efficacy as anticorrosive materials. These compounds effectively adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding, indicating their importance in materials science, particularly in protecting metals from corrosion. This application is crucial for industries related to infrastructure and machinery maintenance, where corrosion represents a significant challenge (C. Verma, M. Quraishi, & E. Ebenso, 2020).
Polymer Science
The study of polyamides and their oxidative stability demonstrates the relevance of compounds with similar structures to this compound in understanding and enhancing the durability of polymers. These insights are particularly beneficial for applications in materials science, where the longevity and resistance of polymeric materials to environmental factors are of paramount importance. This knowledge aids in the development of more stable and durable materials for various industrial and consumer applications (E. Richaud et al., 2013).
Analytical Chemistry
In the realm of analytical chemistry, the detection and analysis of heterocyclic aromatic amines, including compounds structurally related to this compound, are critical for understanding their biological effects and exposures. The development of sensitive and selective analytical methods for these compounds supports research in toxicology, food safety, and environmental monitoring, showcasing the versatility and importance of these compounds beyond their direct applications (S. F. Teunissen et al., 2010).
properties
IUPAC Name |
N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-5(9-11)4-2-1-3-8-6(4)10/h1-3,11H,(H2,7,9)(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDQJJBEZBXWHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=O)C(=C1)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(3-fluorophenyl)prop-2-enamide](/img/structure/B2540348.png)
![2-benzamido-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2540350.png)
![Methyl 4-[(morpholinosulfonyl)methyl]benzoate](/img/structure/B2540354.png)
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol](/img/no-structure.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2540357.png)





![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)
![N-cyclopentyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2540367.png)
![(7-Methoxybenzofuran-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2540368.png)
![4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2540369.png)